

Measuring Matrix Metalloproteinase (MMP) Activity in Cell Lysates with a Fluorogenic Substrate

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Compound of Interest

Compound Name: *DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH*

Cat. No.: *B11936926*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

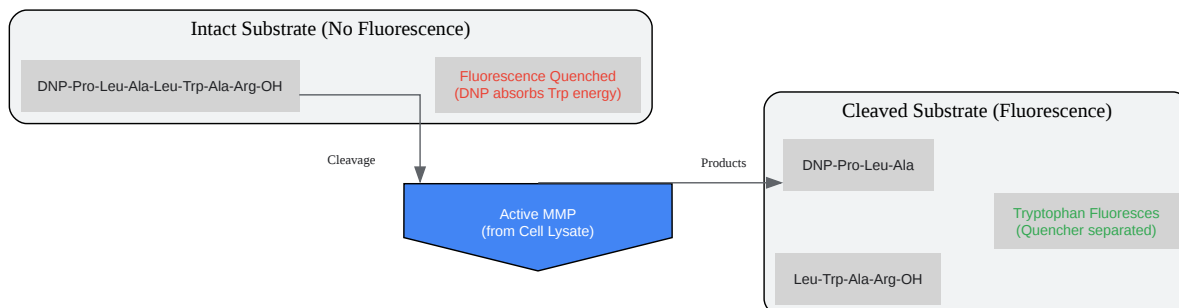
Introduction

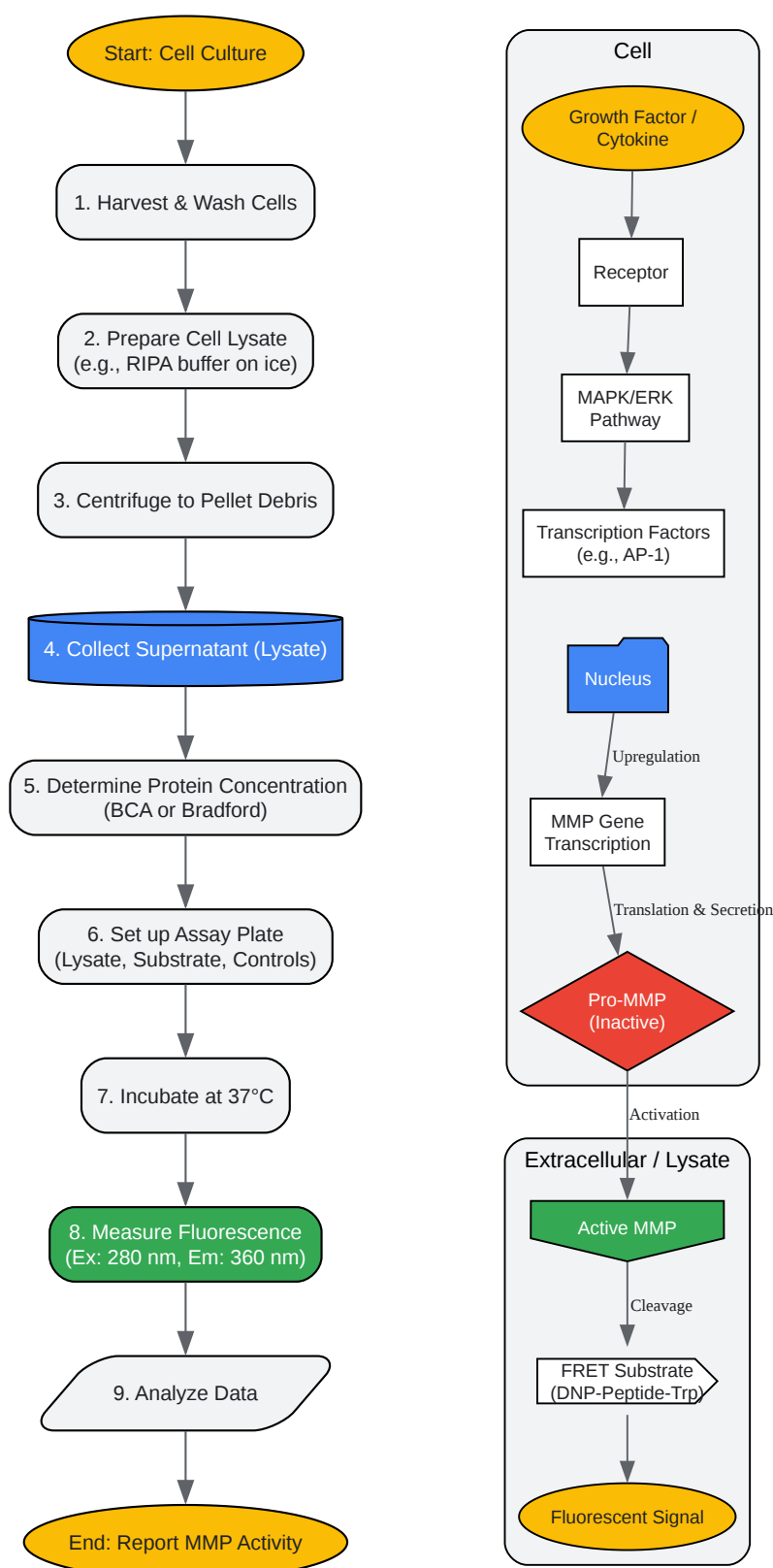
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in various physiological processes, including development, tissue repair, and angiogenesis, as well as in pathological conditions such as arthritis, cancer, and cardiovascular diseases. Monitoring MMP activity is therefore essential for understanding disease progression and for the development of therapeutic inhibitors. This document provides a detailed protocol for measuring MMP activity in cell lysates using the fluorogenic peptide substrate **DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH**.

Principle of the Assay

This assay employs a Fluorescence Resonance Energy Transfer (FRET) peptide substrate, **DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH**. The peptide contains a fluorescent donor, Tryptophan (Trp), and a quencher molecule, 2,4-Dinitrophenyl (DNP).^[1] In the intact peptide, the close proximity of the DNP group to the Trp residue quenches the intrinsic fluorescence of Trp through a static quenching mechanism.^{[2][3][4][5]} When an active MMP in the cell lysate

cleaves the peptide sequence, the Trp and DNP moieties are separated. This separation relieves the quenching, leading to a measurable increase in fluorescence intensity that is directly proportional to the MMP activity. The activity is typically monitored by exciting the Tryptophan at approximately 280 nm and measuring the emission at around 360 nm.[6]





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References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A close look at fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
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